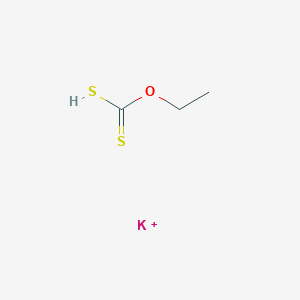

Potassium ethylxanthate

Beschreibung

The exact mass of the compound Potassium ethylxanthate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4850. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium ethylxanthate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium ethylxanthate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

potassium;ethoxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS2.K/c1-2-4-3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBJVAJGLKENNC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5KOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151-01-9 (Parent) | |

| Record name | Potassium xanthogenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6042315 | |

| Record name | Potassium ethyl xanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White to light yellow solid; [Merck Index] Light yellow powder with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Carbonodithioic acid, O-ethyl ester, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium xanthogenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

140-89-6 | |

| Record name | Potassium xanthogenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonodithioic acid, O-ethyl ester, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium ethyl xanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium O-ethyl dithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ETHYLXANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A6K3Y576K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of High-Purity Potassium Ethylxanthate: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of high-purity potassium ethylxanthate (B89882) (KEX). It includes detailed experimental protocols, data on reaction parameters, and methods for purification and analysis, designed to meet the needs of researchers and professionals in the fields of chemistry and drug development.

Introduction

Potassium ethylxanthate (KEX) is an organosulfur compound with the chemical formula CH₃CH₂OCS₂K.[1] It is a pale yellow powder widely utilized as a flotation agent in the mining industry for the separation of sulfide (B99878) ores.[1][2] Beyond its primary application in metallurgy, KEX and its derivatives are valuable reagents in organic synthesis and have potential applications in pharmaceuticals and agrochemicals. The synthesis of high-purity KEX is crucial for these applications to avoid unwanted side reactions and ensure product consistency.[1] This guide details the chemical principles, experimental procedures, and analytical techniques for producing and characterizing high-purity KEX.

The fundamental reaction for the synthesis of potassium ethylxanthate involves the reaction of an alkoxide with carbon disulfide.[3] In a laboratory setting, the alkoxide is typically generated in situ from potassium hydroxide (B78521) and ethanol (B145695).[1][3] The overall reaction is as follows:

CH₃CH₂OH + CS₂ + KOH → CH₃CH₂OCS₂K + H₂O[1][3]

Several factors can influence the yield and purity of the final product, including reaction temperature, reactant ratios, and the physical form of the reactants.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of high-purity potassium ethylxanthate in a laboratory setting.

Synthesis of Potassium Ethylxanthate

This protocol is designed to produce high-grade KEX.

Materials:

Equipment:

-

Reaction kettle with temperature control and dropping funnel[4]

-

High-shear dispersion emulsifying machine (optional, for improved mixing)[1]

-

Reduced pressure distillation apparatus[4]

-

Drying oven[4]

Procedure:

-

Preparation of the Alkoxide Solution: Mix ethanol and flaky potassium hydroxide in the reaction kettle.[1][4] For improved reaction efficiency, the flaky alkali can be crushed and stirred within the alcohol to form a mixed solution.[4]

-

Reaction with Carbon Disulfide: Slowly add carbon disulfide dropwise to the alkoxide solution while stirring vigorously.[4] Maintain the reaction temperature between 30-35 °C during the addition.[4]

-

Heat Preservation: After the addition of carbon disulfide is complete, continue the reaction with heat preservation at 30-35 °C for a set period, for example, 120 minutes.[4]

-

Removal of Unreacted Components: Following the reaction, remove excess ethanol and carbon disulfide by reduced pressure distillation at approximately 80 °C for 90 minutes.[4]

-

Drying: Dry the resulting solid product in a drying oven to obtain potassium ethylxanthate.[4]

Purification by Recrystallization

To achieve high purity, the synthesized KEX should be recrystallized.

Materials:

-

Crude potassium ethylxanthate

-

Acetone (B3395972) (HPLC grade)[5] or absolute ethanol[6]

-

Diethyl ether[6]

Equipment:

-

Beakers and flasks

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: Dissolve the crude potassium ethylxanthate in a minimal amount of hot acetone or absolute ethanol.[5][6]

-

Precipitation: Slowly add diethyl ether to the solution to induce crystallization.[6]

-

Filtration: Collect the precipitated crystals by filtration.[8]

-

Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities.[6][9]

-

Drying: Dry the purified crystals under vacuum or in a desiccator to obtain high-purity potassium ethylxanthate.[6][9]

Data Presentation

The following tables summarize key quantitative data related to the synthesis of potassium ethylxanthate.

| Parameter | Value | Reference(s) |

| Reactant Purity | ||

| Ethanol | 99% | [4] |

| Carbon Disulfide | 99% | [4] |

| Potassium Hydroxide | 90% (flaky) | [4] |

| Reaction Conditions | ||

| Temperature | 30-35 °C | [4] |

| Heat Preservation Time | 120 min | [4] |

| Reactant Mass Ratio | ||

| KOH : Ethanol : CS₂ | 1 : 4 : 1.05 | [4] |

| Purification | ||

| Recrystallization Solvent | Acetone or Absolute Ethanol | [5][6] |

| Precipitating Agent | Diethyl Ether | [6] |

| Product Purity | ||

| Achievable Purity | >95% | [4][8] |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of potassium ethylxanthate.

Caption: Experimental workflow for the synthesis and purification of potassium ethylxanthate.

Caption: Logical relationship of steps in high-purity potassium ethylxanthate synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Potassium ethylxanthate (140-89-6) - Potassium ethylxanthate Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 3. Potassium ethyl xanthate - Wikipedia [en.wikipedia.org]

- 4. CN111606832A - Production method of high-grade potassium xanthate - Google Patents [patents.google.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. Potassium ethylxanthate | 140-89-6 [chemicalbook.com]

- 7. camachem.com [camachem.com]

- 8. Potassium Ethylxanthate | 140-89-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Synthesis, Characterization, and Computational Study of Novel 2-Phenoxyethyl Xanthate Ligand and Complexes with some Transitions Metals – Oriental Journal of Chemistry [orientjchem.org]

Physicochemical Properties of Potassium Ethylxanthate (KEX) Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the core physicochemical properties of aqueous solutions of potassium ethylxanthate (B89882) (KEX). It is designed to be a comprehensive resource, summarizing key quantitative data, outlining detailed experimental methodologies, and providing clear visual representations of chemical pathways and workflows to support research and development activities.

General Physicochemical Properties

Potassium ethylxanthate (CH₃CH₂OCS₂K) is an organosulfur salt appearing as a pale yellow powder. It is a potent collector in the mining industry for the flotation of sulfide (B99878) ores, a role dictated by its surface-active properties.[1][2] While highly soluble in water, its stability in aqueous solutions is a critical consideration for its application and storage.[3][4][5][6]

Table 1: General Properties of Potassium Ethylxanthate

| Property | Value | References |

| Chemical Formula | C₃H₅KOS₂ | [7] |

| Molar Mass | 160.30 g/mol | [7] |

| Appearance | Pale yellow crystalline powder | [1] |

| Density | 1.558 g/cm³ | [5][8] |

| Melting Point | ~210 °C (with decomposition) | [8] |

| pKa (of ethylxanthic acid) | ~1.6 | [1] |

| Solubility in Water | Soluble / Highly Soluble | [3][4][5][6] |

Aqueous Solution Properties: Stability and Decomposition

The utility of KEX solutions is fundamentally governed by their stability, which is highly dependent on pH and temperature. The ethylxanthate ion (C₂H₅OCS₂⁻) is prone to decomposition, particularly in acidic environments. This degradation follows first-order kinetics.[9]

Decomposition Pathways

The decomposition mechanism of KEX varies significantly with pH.

-

Acidic to Neutral Conditions (pH < 9): KEX rapidly hydrolyzes to form ethanol (B145695) (C₂H₅OH) and carbon disulfide (CS₂).[1] This is the dominant and faster decomposition pathway.

-

Alkaline Conditions (pH > 9): The xanthate ion is more stable.[1] Decomposition is slower and can proceed via a more complex pathway, potentially forming products such as carbonate, hydrosulfide, and diethyl dixanthogen, in addition to ethanol.[2]

Below is a diagram illustrating the primary decomposition pathway under acidic conditions.

Decomposition Kinetics

The rate of KEX decomposition is significantly faster in acidic solutions and at higher temperatures. It is recommended to prepare KEX solutions in alkaline water (pH > 9) and store them at low temperatures (e.g., below 10°C or 283 K) to maximize shelf life.[10]

Table 2: Decomposition Rate Data for Potassium Ethylxanthate

| pH | Temperature (K) | Rate Constant (k) | Decomposition Rate (% after 7 days) | References |

| 5 | 283 | - | 2.10% | [10] |

| 7 | 283 | - | 0.90% | [10] |

| 9 | 283 | - | 0.45% | [10] |

| 5 | 300 | - | 6.48% | [10] |

| 7 | 300 | - | 4.10% | [10] |

| 7-11 | 295 (22°C) | 7.6 x 10⁻⁴ hr⁻¹ | - | [4] |

Surface Properties and Aggregation Behavior

As an amphiphilic molecule with a polar head (-OCS₂K) and a short nonpolar tail (CH₃CH₂-), KEX exhibits surface activity.

Surface Tension

Table 3: Surface Tension Properties of KEX Solutions

| Property | Description | References |

| Surface Activity | Reduces the surface tension of water. The effect increases with concentration. | [10] |

| Quantitative Data | Specific data tables for surface tension vs. concentration for KEX are not widely available. |

Micelle Formation and Critical Micelle Concentration (CMC)

A critical point of distinction for potassium ethylxanthate compared to many common surfactants is the absence of micelle formation in aqueous solutions. The short two-carbon ethyl chain does not provide sufficient hydrophobicity to drive the self-assembly into micelles. Therefore, the concept of a Critical Micelle Concentration (CMC) is not applicable to KEX.[5] This is a key characteristic distinguishing it from longer-chain surfactants.

Experimental Protocols

Protocol: Monitoring KEX Decomposition by UV-Vis Spectrophotometry

This method leverages Beer-Lambert Law to determine the concentration of KEX over time by monitoring its characteristic UV absorbance.

Objective: To determine the first-order decomposition rate constant of KEX under specific pH and temperature conditions.

Materials:

-

Potassium Ethylxanthate (KEX)

-

Deionized water

-

Buffer solutions (for pH control)

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Methodology:

-

Solution Preparation: Prepare a stock solution of KEX (e.g., 1x10⁻⁴ M) in the desired aqueous buffer of known pH. Ensure all glassware is clean.

-

Instrument Setup: Set the spectrophotometer to the desired constant temperature. Allow the instrument to warm up and stabilize.

-

Wavelength Scan: Perform an initial wavelength scan from 400 nm down to 200 nm to identify the absorbance maximum (λₘₐₓ) for the xanthate ion, which is typically at 301 nm. Note any other peaks, such as those for decomposition products (e.g., CS₂ at ~206.5 nm).[5]

-

Kinetic Measurement:

-

Fill a quartz cuvette with the freshly prepared KEX solution and place it in the temperature-controlled sample holder.

-

Immediately begin recording the absorbance at 301 nm at regular time intervals (e.g., every 5-10 minutes). Continue for a period sufficient to observe a significant decrease in absorbance.

-

-

Data Analysis:

-

The decomposition of KEX follows first-order kinetics. Therefore, plot the natural logarithm of the absorbance at 301 nm (ln(A)) versus time (t).

-

The data should yield a straight line. The slope of this line is equal to the negative of the rate constant (-k).

-

The half-life (t₁/₂) of the decomposition can be calculated using the formula: t₁/₂ = 0.693 / k.

-

Below is a diagram illustrating the experimental workflow.

Protocol: Investigating Aggregation Behavior using Conductivity

While KEX does not form micelles, conductivity measurements can still provide insight into the behavior of ions in solution. For typical surfactants, a plot of conductivity versus concentration shows a distinct break at the CMC. For KEX, such a break is not expected.

Objective: To measure the conductivity of KEX solutions as a function of concentration and demonstrate the absence of a critical micelle concentration.

Materials:

-

Potassium Ethylxanthate (KEX)

-

High-purity deionized water

-

Conductivity meter and probe

-

Temperature-controlled water bath

-

Volumetric flasks, pipettes, and burette

Methodology:

-

Instrument Calibration: Calibrate the conductivity meter using standard potassium chloride (KCl) solutions according to the manufacturer's instructions.

-

Sample Preparation:

-

Prepare a concentrated stock solution of KEX in deionized water (e.g., 0.1 M).

-

Place a known volume of deionized water into a jacketed beaker connected to the temperature-controlled water bath (e.g., at 25°C).

-

-

Titration and Measurement:

-

Immerse the conductivity probe in the deionized water and allow the temperature to equilibrate. Record the initial conductivity.

-

Using a burette, perform stepwise additions of the concentrated KEX stock solution into the water.

-

After each addition, allow the solution to mix thoroughly and the reading to stabilize before recording the conductivity and the total concentration.

-

-

Data Analysis:

-

Plot the measured specific conductivity (κ) as a function of the KEX concentration (C).

-

For a typical micelle-forming surfactant, the plot would show two linear regions with different slopes, intersecting at the CMC.

-

For KEX, the plot is expected to show a single linear relationship (or a slight curve) without a sharp inflection point, confirming the absence of micelle formation.

-

References

- 1. Potassium ethyl xanthate - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. CAS 140-89-6: Potassium ethylxanthate | CymitQuimica [cymitquimica.com]

- 5. 140-89-6 CAS | POTASSIUM ETHYL XANTHATE | Laboratory Chemicals | Article No. 05358 [lobachemie.com]

- 6. Potassium ethyl xanthate, 97+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Potassium ethylxanthate | C3H5KOS2 | CID 2735045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Potassium ethylxanthate | 140-89-6 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

"potassium ethylxanthate crystal structure and characterization"

An in-depth technical guide to the crystal structure and characterization of potassium ethylxanthate (B89882) (KEX), tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the structural properties and analytical characterization of KEX, incorporating detailed experimental protocols and data presented for comparative analysis.

Introduction

Potassium ethylxanthate (KEX), with the chemical formula CH₃CH₂OCS₂K, is an organosulfur compound that serves as a potassium salt of ethylxanthic acid.[1] It typically appears as a pale yellow powder and is known for its application in the mining industry as a flotation agent for the extraction of various metal ores, including copper, nickel, and silver.[1] Its utility stems from the affinity of these metals for the organosulfur ligand.[1] Beyond metallurgy, KEX is a valuable reagent in organic synthesis for preparing xanthate esters.[1] This guide focuses on the fundamental structural and analytical characteristics of KEX.

Synthesis of Potassium Ethylxanthate

The synthesis of potassium ethylxanthate is typically achieved by the reaction of an alkoxide with carbon disulfide. The alkoxide is often generated in situ from potassium hydroxide (B78521) and ethanol.[1]

Reaction: CH₃CH₂OH + CS₂ + KOH → CH₃CH₂OCS₂K + H₂O[1]

Caption: Synthesis pathway for Potassium Ethylxanthate (KEX).

Crystal Structure

Table 1: Crystallographic and Bond Parameter Data for Xanthates

| Parameter | Value | Compound |

|---|---|---|

| Bond Lengths | ||

| C-S | 1.65 Å | Potassium Pentylxanthate[1] |

| C-O | 1.38 Å | Potassium Pentylxanthate[1] |

| X-Ray Diffraction Peaks |

| 2θ | 11.81°, 37.96° | Potassium Ethylxanthate[3] |

Analytical Characterization

A variety of analytical techniques are employed to characterize potassium ethylxanthate, confirming its identity, purity, and structural properties.

Caption: Analytical techniques for KEX characterization.

X-Ray Diffraction (XRD)

XRD is used to identify the crystalline nature and structure of KEX. The diffraction pattern provides a unique fingerprint of the compound.

-

Experimental Protocol:

-

A powdered sample of potassium ethylxanthate is finely ground and mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffractogram is analyzed for characteristic peaks.

-

-

Data Summary: Synthesized KEX shows intense reflections at specific 2θ angles, confirming its crystalline structure.[3]

Table 2: XRD Peak List for Potassium Ethylxanthate

| 2θ (degrees) |

|---|

| 11.81[3] |

| 37.96[3] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the KEX molecule by measuring the absorption of infrared radiation.

-

Experimental Protocol:

-

A small amount of KEX is mixed with potassium bromide (KBr) powder.

-

The mixture is pressed into a thin, transparent pellet.[4]

-

Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid sample or an aqueous solution.[5][6]

-

The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Summary: The FTIR spectrum of KEX exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.[3][4]

Table 3: Characteristic FTIR Absorption Bands for Potassium Ethylxanthate

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~2977, 2927, 2887 | Asymmetric/Symmetric C-H stretching (CH₃-CH₂) | [4] |

| ~1438, 1380 | O-CS vibrations | [3] |

| ~1250 | dixanthogen (X₂) formation | [3] |

| ~1172 | Asymmetric C-O-C stretching | [6] |

| 1147 - 1006 | C=S and C-O-C vibrations | [3][4] |

| ~1046 | Asymmetric CS₂ stretching | [6] |

| ~661, 579 | C-S and O-C-S stretching |[4] |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, focusing on the vibrational modes of non-polar bonds.

-

Experimental Protocol:

-

A sample of KEX is placed in a sample holder (e.g., a glass capillary or NMR tube).

-

The sample is illuminated with a monochromatic laser source.

-

The scattered light is collected and analyzed by a spectrometer to detect the Raman shift.

-

-

Data Summary: While specific Raman data for pure KEX is not detailed in the search results, spectra are available in databases for reference.[7] The most intense Raman bands for a related antimony ethylxanthate compound are found at 91, 167, 232, 339, 406, 439, 665, 845, 998, and 1029 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure of the ethyl group in KEX.

-

Experimental Protocol:

-

A sample of KEX is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

The solution is placed in an NMR tube.

-

The ¹H NMR spectrum is acquired using an NMR spectrometer.

-

-

Data Summary: The ¹H NMR spectrum of KEX shows distinct signals for the methyl (-CH₃) and methylene (B1212753) (-CH₂) protons.[3]

Table 4: ¹H NMR Data for Potassium Ethylxanthate

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| ~1.37 | Triplet | Methyl (-CH₃) | [3] |

| ~4.45 | Quartet | Methylene (-CH₂) |[3] |

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of KEX.

-

Experimental Protocol:

-

A small, accurately weighed sample of KEX is placed in a crucible (e.g., alumina (B75360) or platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.[8]

-

The change in mass (TGA) and temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.

-

-

Data Summary: Studies on metal ethylxanthates show they decompose to form metal sulfides in an inert atmosphere (nitrogen) and metal oxides in an oxidizing atmosphere (air).[8] The stability of KEX in aqueous solution is highly dependent on pH and temperature, with rapid hydrolysis occurring at a pH below 9.[1][9] The decomposition rate increases with increasing temperature and decreasing pH.[9][10] At 300 K, the decomposition rate is significantly higher at pH 5 compared to pH 9.[9]

Conclusion

The structural and analytical characterization of potassium ethylxanthate is well-established through a combination of crystallographic, spectroscopic, and thermal analysis techniques. XRD confirms its crystalline nature, while FTIR, Raman, and NMR spectroscopy provide detailed insights into its molecular structure and functional groups. Thermal analysis elucidates its stability and decomposition behavior under different conditions. The comprehensive data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this important chemical compound.

References

- 1. Potassium ethyl xanthate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. scirp.org [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. cris.vtt.fi [cris.vtt.fi]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. ijast.thebrpi.org [ijast.thebrpi.org]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. researchgate.net [researchgate.net]

The Adsorption of Potassium Ethylxanthate on Sulfide Minerals: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental mechanisms governing the adsorption of potassium ethylxanthate (B89882) (KEX), a crucial collector in the froth flotation of sulfide (B99878) minerals. Understanding these intricate interfacial phenomena is paramount for optimizing separation efficiency in mineral processing and for the development of more selective reagents. This document details the adsorption processes on key sulfide minerals—pyrite (B73398), chalcopyrite, galena, and sphalerite—supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms and workflows.

Core Mechanisms of Potassium Ethylxanthate Adsorption

The interaction of potassium ethylxanthate (KEX) with sulfide mineral surfaces is a complex process governed by a combination of physisorption, chemisorption, and electrochemical reactions.[1] The predominant mechanism is highly dependent on the specific mineral, the pulp's electrochemical potential (Eh), and pH.[1][2]

-

Chemisorption: This involves the formation of a chemical bond between the xanthate collector and the metal ions on the mineral surface, leading to the formation of a metal xanthate.[3] This is a primary mechanism for minerals like galena and copper-activated sphalerite.[4][5]

-

Oxidation to Dixanthogen (B1670794): At more anodic potentials, xanthate ions can be oxidized to form dixanthogen (X₂), an oily, non-polar molecule that strongly adsorbs onto the mineral surface, rendering it hydrophobic.[4][6] This is a key mechanism for pyrite and chalcopyrite.[4][6]

-

Electrochemical Process: The adsorption of xanthate on sulfide minerals is best described by a mixed-potential model.[1] This model posits that the anodic oxidation of the collector (to form metal xanthate or dixanthogen) is coupled with a cathodic reaction, typically the reduction of oxygen.[1]

The chemical structure of the potassium ethylxanthate collector is depicted below.

Adsorption on Specific Sulfide Minerals

The interaction of KEX varies significantly among different sulfide minerals due to their distinct surface properties and electrochemical behaviors.

Pyrite (FeS₂)

The adsorption of KEX on pyrite is a classic example of an electrochemical mechanism. The primary hydrophobic species responsible for flotation is often diethyl dixanthogen.[4][6] The process can be summarized as:

-

Anodic Oxidation of Xanthate: At potentials above +0.15 V (vs. SHE), ethyl xanthate ions are oxidized to form dixanthogen on the pyrite surface.[4]

-

Cathodic Reduction of Oxygen: This anodic reaction is balanced by the cathodic reduction of dissolved oxygen.

-

Formation of Ferric Xanthate: Alongside dixanthogen, ferric xanthate may also form on the pyrite surface.[6][7]

-

Influence of pH: At high pH, the formation of hydrophilic iron hydroxides on the pyrite surface can inhibit xanthate adsorption and depress flotation.[4][8]

The proposed mechanism for KEX adsorption on pyrite is illustrated in the following diagram.

Chalcopyrite (CuFeS₂)

Similar to pyrite, the adsorption of KEX on chalcopyrite is an electrochemical process. However, the formation of copper xanthate is also a significant factor.[9]

-

Chemisorption to form Copper Xanthate: Xanthate ions can chemisorb onto the chalcopyrite surface, reacting with copper ions to form copper (I) ethylxanthate.

-

Oxidation to Dixanthogen: At sufficient potentials, xanthate can also be oxidized to dixanthogen.[10]

-

Surface Oxidation: The chalcopyrite surface itself can oxidize, which influences the subsequent adsorption of xanthate.[10]

Galena (PbS)

The adsorption of KEX on galena is predominantly a chemisorption process, leading to the formation of lead xanthate on the surface.[4]

-

Ion Exchange: An ion-exchange mechanism is proposed where xanthate ions in solution replace anions such as carbonate, sulfate, or thiosulfate (B1220275) on the galena surface.[4]

-

Formation of Lead Xanthate: This results in the formation of a stable, hydrophobic layer of lead ethylxanthate.

-

pH Dependence: The stability of the xanthate-galena system is pH-dependent, with high pH leading to the formation of basic lead salts that can compete with xanthate adsorption.[4]

Sphalerite (ZnS)

Pure sphalerite has a low affinity for xanthate adsorption. Therefore, it typically requires activation with metal ions, most commonly copper ions (from copper sulfate), to promote collector adsorption.[3][5]

-

Activation: Copper ions adsorb onto the sphalerite surface, replacing zinc ions and creating a surface that behaves similarly to a copper sulfide mineral.[3]

-

Xanthate Adsorption: Xanthate then readily adsorbs onto the copper-activated sites, forming copper xanthate.[5] Silver and lead ions can also act as activators.[11][12]

The activation and subsequent adsorption process on sphalerite is visualized below.

Quantitative Data on KEX Adsorption

The following tables summarize key quantitative data related to the adsorption of ethylxanthate on sulfide mineral surfaces.

Table 1: Adsorption Energies and Enthalpies

| Mineral | Adsorption Species | Adsorption Energy (kJ/mol) | Adsorption Enthalpy (kJ/mol) |

| Pyrite | Ethylxanthate | -326.53[3] | 59.25[3] |

| Arsenopyrite | Ethylxanthate | -253.99[3] | 38.99[3] |

Table 2: Adsorption Isotherm Parameters for Ethylxanthate

| Mineral | Isotherm Model | Parameters | Value |

| Galena | Langmuir | qm (mg/g) | Data not available in snippets |

| KL (L/mg) | Data not available in snippets | ||

| Galena | Freundlich | KF ((mg/g)(L/mg)1/n) | Data not available in snippets |

| n | Data not available in snippets |

Note: Specific quantitative values for Langmuir and Freundlich isotherm parameters for KEX on galena were not found in the provided search results. These models are commonly used to describe adsorption data.[13][14][15][16][17]

Table 3: Contact Angles of Minerals with Ethylxanthate

| Mineral | Conditions | Contact Angle (°) |

| Galena | After KEX treatment | Specific value not available[18] |

| Sphalerite | After KEX treatment | Specific value not available[18] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of KEX adsorption. The following sections outline the protocols for key analytical techniques.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the chemical species adsorbed on the mineral surface.[6][7][8][10]

Methodology:

-

Mineral Preparation: Grind high-purity mineral samples to a fine powder (e.g., -5 µm).

-

Adsorption Step: Condition a known amount of the mineral powder in a KEX solution of a specific concentration and pH for a set period.

-

Sample Recovery: Filter the mineral suspension and wash gently with deionized water to remove unadsorbed xanthate.

-

Drying: Dry the treated mineral sample under vacuum or at a low temperature to prevent degradation of the adsorbed species.

-

FTIR Analysis: Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a transparent disk. Alternatively, use Attenuated Total Reflectance (ATR)-FTIR for in-situ analysis.[20]

-

Data Acquisition: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Spectral Interpretation: Compare the obtained spectrum with reference spectra of pure KEX, dixanthogen, and relevant metal xanthates to identify the adsorbed species.[6][21]

The general workflow for an FTIR analysis is shown below.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox reactions occurring at the mineral-solution interface.[1][9][22]

Methodology:

-

Electrode Preparation: Fabricate a working electrode from a high-purity sample of the sulfide mineral. This can be a solid mineral electrode or a carbon paste electrode incorporating the mineral powder.[23]

-

Electrochemical Cell Setup: Use a standard three-electrode cell containing the mineral working electrode, a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[24]

-

Electrolyte Preparation: Prepare an electrolyte solution with a specific pH and supporting electrolyte concentration.

-

Deoxygenation: Purge the electrolyte with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

-

Data Acquisition: Perform the cyclic voltammetry scan by sweeping the potential between defined limits at a set scan rate, first in the absence and then in the presence of KEX.[25]

-

Data Analysis: Analyze the resulting voltammograms to identify peaks corresponding to the oxidation of xanthate and other surface reactions.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the species on the mineral surface.[4][26][27][28]

Methodology:

-

Sample Preparation: Treat the mineral sample with KEX solution as described for FTIR analysis.

-

Sample Mounting: Mount the dried, treated mineral powder onto a sample holder using conductive carbon tape.

-

Introduction into UHV: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Data Acquisition: Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα) and measure the kinetic energy of the emitted photoelectrons.[26]

-

Spectral Analysis: Analyze the survey and high-resolution spectra to identify the elements present and determine their chemical states by examining the binding energies of the core-level peaks (e.g., S 2p, C 1s, O 1s, and the relevant metal peaks).

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of the mineral particles before and after xanthate adsorption.[8][27]

Methodology:

-

Sample Preparation: Treat the mineral particles with KEX solution.

-

Mounting: Mount the dried particles onto an SEM stub using double-sided conductive carbon tape.[29][30][31]

-

Coating: If the mineral is not sufficiently conductive, coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.[11][32]

-

Imaging: Introduce the sample into the SEM chamber and acquire images at various magnifications to observe changes in surface texture and the presence of adsorbed layers. Energy-dispersive X-ray spectroscopy (EDS) can be used in conjunction with SEM to obtain elemental maps of the surface.[8]

Conclusion

The adsorption of potassium ethylxanthate on sulfide minerals is a multifaceted process involving chemisorption and electrochemical reactions, strongly influenced by the mineral type, pH, and electrochemical potential. While dixanthogen formation is key for pyrite and chalcopyrite hydrophobicity, the formation of metal xanthates is predominant on galena and activated sphalerite. A thorough understanding of these mechanisms, supported by quantitative data and precise experimental investigation, is essential for the advancement of mineral processing technologies and the design of more efficient and selective flotation reagents. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field.

References

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. saimm.co.za [saimm.co.za]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Interfacial electrochemistry of pyrite oxidation and flotation. 2: FTIR studies of xanthate adsorption on pyrite surfaces in neutral pH solutions (Journal Article) | OSTI.GOV [osti.gov]

- 8. aljest.net [aljest.net]

- 9. saimm.co.za [saimm.co.za]

- 10. researchgate.net [researchgate.net]

- 11. vaccoat.com [vaccoat.com]

- 12. The First-principle Study of Silver Activation and Xanthate Adsorption on Sphalerite Surface [kcbhyly.xml-journal.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. eajournals.org [eajournals.org]

- 17. researchgate.net [researchgate.net]

- 18. Contact angles of galena and sphalerite before and after treatment with sulfite ions and xanthate ions. [ijmmm.ustb.edu.cn]

- 19. researchgate.net [researchgate.net]

- 20. In Situ FT-IR Spectroelectrochemistry: Experimental Setup for the Investigations of Solutes and Electrode Surfaces - ECS [electrochem.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. cfamm.ucr.edu [cfamm.ucr.edu]

- 31. youtube.com [youtube.com]

- 32. Preparing geological samples for SEM analysis - University of Plymouth [plymouth.ac.uk]

Theoretical Insights into the Molecular Structure of Potassium Ethylxanthate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ethylxanthate (B89882) (KEX) is an organosulfur compound with significant industrial applications, particularly as a flotation agent in the mining industry. Its efficacy is fundamentally linked to its molecular structure and electronic properties, which dictate its interaction with various mineral surfaces. Theoretical and computational studies, primarily employing Density Functional Theory (dft), provide a powerful lens through which to investigate these characteristics at an atomic level. This technical guide synthesizes the findings from theoretical studies on the molecular structure of potassium ethylxanthate, presenting quantitative data, outlining computational methodologies, and visualizing the typical workflow involved in such research.

Molecular Geometry of the Ethylxanthate Anion

The active component of potassium ethylxanthate in many applications is the ethylxanthate anion (C₂H₅OCS₂⁻). Theoretical studies have focused on determining its optimized geometry, which is crucial for understanding its reactivity and coordination behavior.

Data Presentation: Optimized Geometrical Parameters

To provide an illustrative example based on commonly employed computational methods, a hypothetical table of optimized geometric parameters for the ethylxanthate anion, as would be obtained from a DFT calculation at the B3LYP/6-31G(d,p) level of theory, is presented below.

Table 1: Hypothetical Optimized Geometrical Parameters for the Ethylxanthate Anion (C₂H₅OCS₂⁻)

| Bond Lengths | Value (Å) | Bond Angles | Value (°) ** | Dihedral Angles | Value (°) ** |

| C1-S1 | 1.68 | S1-C1-S2 | 125.0 | S1-C1-O1-C2 | 180.0 |

| C1-S2 | 1.68 | S1-C1-O1 | 117.5 | S2-C1-O1-C2 | 0.0 |

| C1-O1 | 1.35 | S2-C1-O1 | 117.5 | C1-O1-C2-C3 | 180.0 |

| O1-C2 | 1.45 | C1-O1-C2 | 120.0 | O1-C2-C3-H1 | 60.0 |

| C2-C3 | 1.54 | O1-C2-C3 | 109.5 | O1-C2-C3-H2 | -60.0 |

| C2-H | 1.09 | H-C2-H | 109.5 | O1-C2-C3-H3 | 180.0 |

| C3-H | 1.09 | H-C3-H | 109.5 |

Note: These values are representative and intended for illustrative purposes. Actual values would be reported in specific computational chemistry publications.

Experimental Protocols: Computational Methodology

The theoretical determination of the molecular structure of potassium ethylxanthate typically involves a series of well-defined computational steps. Density Functional Theory (DFT) is the most common quantum mechanical method employed for this purpose, offering a good balance between accuracy and computational cost.

Key Steps in a Typical Theoretical Study:

-

Initial Structure Generation: A 3D model of the potassium ethylxanthate molecule or the ethylxanthate anion is constructed using molecular modeling software. Standard bond lengths and angles are used to create an initial guess of the geometry.

-

Geometry Optimization: This is the core of the theoretical study. The initial structure is subjected to a geometry optimization calculation. This iterative process adjusts the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most stable molecular structure.

-

Level of Theory: A combination of an exchange-correlation functional and a basis set is chosen. A widely used and reliable level of theory for organic molecules containing sulfur is the B3LYP functional combined with the 6-31G(d,p) basis set .[1][2][3][4] The B3LYP functional is a hybrid functional that has been shown to provide accurate results for a wide range of chemical systems. The 6-31G(d,p) basis set includes polarization functions (d on heavy atoms, p on hydrogen atoms) which are important for accurately describing the bonding in molecules with heteroatoms like sulfur and oxygen.

-

-

Frequency Calculation: Following a successful geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes:

-

Verification of the Minimum Energy Structure: The absence of any imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface, and not a transition state.

-

Prediction of Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. These calculations can also aid in the assignment of experimental spectral bands to specific molecular vibrations.[5][6]

-

-

Analysis of Results: The output of the calculations is then analyzed to extract the desired information, including:

-

Optimized bond lengths, bond angles, and dihedral angles.

-

Atomic charges and electrostatic potential maps.

-

Energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which provide insights into the molecule's reactivity.

-

Calculated vibrational frequencies and their corresponding normal modes.

-

Mandatory Visualization: Workflow of a Theoretical Study

The logical flow of a typical theoretical study on the molecular structure of potassium ethylxanthate can be visualized as a workflow diagram.

Caption: Workflow for a theoretical study of potassium ethylxanthate.

Conclusion

Theoretical studies based on Density Functional Theory provide invaluable insights into the molecular structure and properties of potassium ethylxanthate. By employing well-established computational protocols, researchers can obtain detailed information on bond lengths, bond angles, and vibrational frequencies. This data is essential for understanding the compound's behavior in various applications and for the rational design of new materials with tailored properties. The workflow presented herein outlines the standard procedure for such theoretical investigations, from initial model building to the final analysis and reporting of results. While a complete, published theoretical dataset for potassium ethylxanthate was not identified for this guide, the described methodologies are standard in the field and provide a robust framework for future computational studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. inpressco.com [inpressco.com]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic characterization of ethyl xanthate oxidation products and analysis by ion interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Properties of Potassium Ethylxanthate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the basic physicochemical properties of potassium ethylxanthate (B89882) is provided in Table 1.

Table 1: Physicochemical Properties of Potassium Ethylxanthate

| Property | Value | References |

| Chemical Formula | C₂H₅OCS₂K | [1] |

| Molar Mass | 160.29 g/mol | [1] |

| Appearance | Pale yellow powder | [1] |

| Melting Point | 225-226 °C (decomposes) | [1] |

| Density | 1.263 g/cm³ | [1] |

| Solubility in Water | Soluble | [2] |

Thermal Stability and Decomposition

The thermal stability of potassium ethylxanthate is a critical parameter for its safe handling and application. Upon heating, it undergoes decomposition, releasing flammable and toxic products.

Decomposition Temperature and Products

Potassium ethylxanthate decomposes at its melting point, around 225-226 °C.[1] When exposed to heat or flame, the decomposition of xanthates results in the release of highly flammable and toxic substances, including:

-

Carbon disulfide (CS₂)

-

Hydrogen sulfide (B99878) (H₂S)

-

Carbonyl sulfide (COS)

-

The corresponding alcohol (ethanol in this case)

-

A sulfide salt

Combustion of potassium ethylxanthate produces carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOx), and metal oxides.

Stability in Aqueous Solutions

The stability of potassium ethylxanthate in aqueous solutions is highly dependent on pH and temperature. A study on its decomposition in solution revealed the following:

-

Effect of pH: At a constant temperature of 283 K, the rate of decomposition decreases as the pH increases from 5 to 9.

-

Effect of Temperature: At a neutral pH of 7, the decomposition rate increases with a rise in temperature from 283 K to 300 K.

The decomposition in aqueous solution can lead to the formation of ethanol (B145695) and carbon disulfide.[3]

Table 2: Decomposition Rate of Potassium Ethylxanthate in Aqueous Solution

| Temperature (K) | pH | Decomposition Rate (%) |

| 283 | 5 | 2.099 |

| 283 | 9 | 0.451 |

| 283 | 7 | 0.902 |

| 300 | 7 | 4.103 |

| 300 | 5 | 6.484 |

Data extracted from Mustafa et al. (2011).[2]

Thermodynamic Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative values for the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), Gibbs free energy of formation (ΔGf°), or heat capacity (Cp) of solid potassium ethylxanthate. This indicates a notable gap in the publicly available thermochemical data for this compound.

However, related research on the heats of reaction involving potassium ethylxanthate has been conducted using microcalorimetry. For instance, the enthalpy of formation of lead xanthates has been determined through reactions with potassium ethylxanthate.[4] While this does not provide the fundamental thermodynamic properties of KEX itself, it highlights an experimental approach that can be used to obtain such data.

Experimental Protocols

The characterization of the thermodynamic properties of xanthates and their derivatives often involves the following experimental techniques:

Thermogravimetric Analysis-Differential Thermal Analysis (TG-DTA)

This technique is used to study the thermal decomposition of materials.

-

Principle: TG measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material. This allows for the determination of decomposition temperatures and associated mass losses.

-

Methodology for Metal Ethylxanthates:

-

A small sample (~3 mg) of the metal ethylxanthate is placed in a crucible.

-

The sample is heated in a controlled atmosphere (e.g., dynamic air or nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-800 °C).

-

The mass loss (TG curve) and temperature difference (DTA curve) are recorded simultaneously.

-

The resulting curves are analyzed to identify decomposition steps, thermal stability, and the nature of the decomposition products.

-

Microcalorimetry

Microcalorimetry is employed to measure the heat changes associated with chemical reactions or physical processes.

-

Principle: A highly sensitive calorimeter measures the small amounts of heat evolved or absorbed during a reaction.

-

Methodology for Determining Heats of Reaction:

-

Reacting solutions are placed in a microcalorimeter, with one reactant often contained in a breakable glass bulb.

-

The system is allowed to reach thermal equilibrium.

-

The bulb is broken to initiate the reaction, and the resulting temperature change is precisely measured.

-

The calorimeter is calibrated using a known electrical heat pulse.

-

The heat of reaction is calculated from the observed temperature change and the calibration factor.

-

Visualizations

Thermal Decomposition Pathway of Potassium Ethylxanthate

Caption: Generalized pathway for the thermal decomposition of potassium ethylxanthate.

Experimental Workflow for TG-DTA Analysis

Caption: A typical experimental workflow for thermogravimetric and differential thermal analysis.

Conclusion

This technical guide has summarized the available information on the thermodynamic properties of potassium ethylxanthate. While specific values for key thermodynamic state functions such as enthalpy of formation, entropy, and Gibbs free energy are not well-documented in the literature, a qualitative and semi-quantitative understanding of its thermal stability and decomposition behavior has been presented. The decomposition of potassium ethylxanthate is highly sensitive to temperature and, in aqueous environments, to pH. The primary experimental techniques for characterizing these properties include TG-DTA and microcalorimetry. Further research is warranted to experimentally determine the fundamental thermodynamic constants of solid potassium ethylxanthate to provide a more complete thermochemical profile for this industrially and scientifically relevant compound.

References

The Versatility of Potassium Ethylxanthate: A Technical Guide to Organosulfur Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Potassium ethylxanthate (B89882) (KEX) has emerged as a highly versatile and cost-effective reagent in the arsenal (B13267) of synthetic organic chemists, particularly for the construction of carbon-sulfur bonds. Its stability, ease of handling, and utility as a sulfur nucleophile make it a valuable precursor for a diverse array of organosulfur compounds, including thiols, sulfides, disulfides, and various sulfur-containing heterocycles. This technical guide provides an in-depth overview of the applications of potassium ethylxanthate in organosulfur synthesis, complete with experimental protocols, quantitative data, and mechanistic insights.

Synthesis of Thioethers and Sulfides

Potassium ethylxanthate serves as an excellent thiol surrogate for the synthesis of both symmetrical and unsymmetrical thioethers and sulfides, obviating the need for malodorous and easily oxidized thiols.[1][2]

Alkyl Thioethers via Nucleophilic Substitution

The reaction of alkyl halides with potassium ethylxanthate proceeds via a nucleophilic substitution (SN2) mechanism to form an intermediate xanthate ester. This intermediate can then be converted to the corresponding thioether. A transition-metal-free and base-free method allows for the efficient synthesis of dialkyl and alkyl aryl thioethers.[1][2]

Experimental Protocol: General Procedure for the Synthesis of Dialkyl Thioethers [1]

-

In a sealed tube, combine the alkyl halide (0.5 mmol) and potassium ethylxanthate (1.0 mmol).

-

Add dimethyl sulfoxide (B87167) (DMSO) (1.0 mL) as the solvent.

-

Heat the reaction mixture to 100 °C and stir for 1 hour.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Extract the product with an appropriate organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to afford the desired dialkyl thioether.

| Entry | Alkyl Halide | Product | Yield (%) |

| 1 | 4-(Chloromethyl)biphenyl | 4-(Ethylthiomethyl)biphenyl | 95 |

| 2 | Benzyl chloride | Benzyl ethyl sulfide (B99878) | 92 |

| 3 | 1-(Bromomethyl)-4-nitrobenzene | Ethyl(4-nitrobenzyl)sulfane | 85 |

Table 1: Synthesis of Dialkyl Thioethers using Potassium Ethylxanthate.[1]

Unsymmetrical Aryl Sulfides via Copper-Catalyzed Cross-Coupling

The synthesis of unsymmetrical aryl sulfides can be achieved through a copper-catalyzed cross-coupling reaction of aryl halides with potassium ethylxanthate.[3][4] This method involves the formation of an aryl xanthogenate ester, followed by hydrolysis and subsequent coupling with another aryl or alkyl halide.[3] Recyclable copper oxide nanoparticles (CuO NPs) have been shown to be an effective and environmentally friendly catalyst for this transformation.[3][5]

Experimental Protocol: Synthesis of Unsymmetrical Sulfides using CuO Nanoparticles [3]

Step 1: Synthesis of S-Aryl Ethylxanthate

-

To a solution of the aryl halide (1.0 mmol) in DMSO (3 mL), add potassium ethylxanthate (1.2 mmol) and CuO nanoparticles (7 mol%).

-

Stir the mixture at 85 °C for the appropriate time (monitored by TLC).

-

After completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of Unsymmetrical Sulfide

-

To the S-aryl ethylxanthate (1.0 mmol) in DMSO (3 mL), add KOH (2.0 mmol) and stir at 85 °C for 1 hour to effect hydrolysis.

-

To the resulting thiolate solution, add the second aryl or alkyl halide (1.2 mmol) and CuO nanoparticles (7 mol%).

-

Stir the mixture at 85 °C until the reaction is complete (monitored by TLC).

-

Work up the reaction as described in Step 1 to isolate the unsymmetrical sulfide.

| Entry | Aryl Halide 1 | Aryl/Alkyl Halide 2 | Product | Yield (%) |

| 1 | 4-Iodoanisole | 1-Bromo-4-nitrobenzene | 4-Methoxyphenyl(4-nitrophenyl)sulfane | 92 |

| 2 | 1-Iodo-4-nitrobenzene | 4-Bromotoluene | 4-Nitrophenyl(p-tolyl)sulfane | 90 |

| 3 | 4-Iodoanisole | Benzyl bromide | (4-Methoxyphenyl)(benzyl)sulfane | 85 |

Table 2: Synthesis of Unsymmetrical Sulfides using Potassium Ethylxanthate and a Recyclable Copper Catalyst.[3]

Synthesis of Thiols

Potassium ethylxanthate provides a convenient route to thiols through the formation and subsequent hydrolysis of a xanthate ester intermediate. This two-step process avoids the direct use of hydrogen sulfide and allows for the introduction of the thiol functionality into a wide range of molecules.[6]

Experimental Protocol: Synthesis of m-Thiocresol [7]

Step 1: Formation of m-Tolyl Ethyl Xanthate

-

Prepare a cold diazonium solution from m-toluidine (B57737) (0.75 mol) in hydrochloric acid and sodium nitrite (B80452) (0.8 mol).

-

In a separate flask, dissolve potassium ethylxanthate (140 g) in water (180 mL) and warm the solution to 40-45 °C.

-

Slowly add the cold diazonium solution to the warm potassium ethylxanthate solution over approximately 2 hours, maintaining the temperature between 40-45 °C.

-

Stir for an additional 30 minutes at the same temperature.

-

Separate the resulting red, oily m-tolyl ethyl xanthate and extract the aqueous layer with ether.

-

Combine the organic layers, wash with 10% sodium hydroxide (B78521) solution and then with water until neutral.

-

Dry the ether solution over anhydrous calcium chloride and remove the ether by distillation.

Step 2: Hydrolysis to m-Thiocresol

-

Dissolve the crude m-tolyl ethyl xanthate in 95% ethanol (B145695) (500 mL) and bring the solution to a boil.

-

Remove the heat source and slowly add potassium hydroxide pellets (175 g) to maintain boiling.

-

Reflux the mixture for approximately 8 hours, or until a sample is completely soluble in water.

-

Distill off approximately 400 mL of ethanol.

-

Dissolve the residue in a minimum amount of water (about 500 mL) and extract with ether to remove any non-polar impurities.

-

Acidify the aqueous solution with 6 N sulfuric acid.

-

Add zinc dust (2 g) and steam distill the mixture to obtain m-thiocresol.

-

Separate the lower layer of m-thiocresol and extract the aqueous layer with ether.

-

Combine the organic fractions, dry, and distill under reduced pressure to yield pure m-thiocresol.

| Reactant | Product | Overall Yield (%) |

| m-Toluidine | m-Thiocresol | 63-75 |

Table 3: Two-step synthesis of m-thiocresol from m-toluidine via a xanthate intermediate.[7]

Synthesis of Disulfides

Potassium ethylxanthate can also be employed in the synthesis of both symmetrical and unsymmetrical disulfides. The reaction of aryl halides with potassium ethylxanthate in the presence of a metal-organic framework (MOF-199) catalyst yields an O-ethyl-S-aryl carbonodithioate intermediate. This intermediate can be converted to symmetrical diaryl disulfides or react with Bunte salts to form unsymmetrical disulfides.[8][9]

Experimental Protocol: Synthesis of Symmetrical Diaryl Disulfides [8]

-

To a mixture of the aryl halide (1 mmol), potassium ethylxanthate (1.2 mmol), and MOF-199 (0.05 g) in DMF (3 mL), stir at 120 °C for 12 hours.

-

After cooling, filter the catalyst and wash with ethyl acetate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to give the symmetrical diaryl disulfide.

| Aryl Halide | Product | Yield (%) |

| 1-Iodo-4-nitrobenzene | Bis(4-nitrophenyl) disulfide | 92 |

| 4-Bromobenzonitrile | Bis(4-cyanophenyl) disulfide | 85 |

| 2-Iodothiophene | Di(thiophen-2-yl) disulfide | 88 |

Table 4: Synthesis of Symmetrical Diaryl Disulfides.[8]

Synthesis of Sulfur-Containing Heterocycles

Potassium ethylxanthate is a valuable reagent for the construction of sulfur-containing heterocyclic systems. A notable example is the synthesis of 1,3-dithiolane-2-thiones (cyclic trithiocarbonates) from epoxides.

Experimental Protocol: Synthesis of 1,3-Dithiolane-2-thiones from Epoxides

-

Dissolve potassium ethylxanthate (2 mmol) in methanol (B129727) (3 mL) under an inert atmosphere.

-

Add a solution of the epoxide (1 mmol) in methanol (2 mL) at 35-45 °C while stirring.

-

Continue stirring at this temperature until the complete conversion of the epoxide is observed by TLC.

-

Remove the solvent on a rotary evaporator.

-

Purify the residue by column chromatography to afford the 1,3-dithiolane-2-thione.

| Epoxide | Product | Yield (%) |

| Styrene oxide | 4-Phenyl-1,3-dithiolane-2-thione | 85 |

| Cyclohexene oxide | Hexahydrobenzo[d][1][3]dithiole-2-thione | 90 |

| Propylene oxide | 4-Methyl-1,3-dithiolane-2-thione | 78 |

Table 5: Synthesis of 1,3-Dithiolane-2-thiones from Epoxides.

Conclusion

Potassium ethylxanthate is a powerful and versatile reagent for the synthesis of a broad range of organosulfur compounds. Its application as a thiol surrogate in the preparation of thioethers and sulfides, its role in the two-step synthesis of thiols, and its utility in constructing disulfides and sulfur-containing heterocycles highlight its significance in modern organic synthesis. The methodologies presented herein offer efficient, often milder, and more environmentally benign alternatives to traditional methods, making potassium ethylxanthate an indispensable tool for researchers in academia and industry, including those in the field of drug development where organosulfur motifs are prevalent.

References

- 1. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Unsymmetrical Sulfides Using Ethyl Potassium Xanthogenate and Recyclable Copper Catalyst under Ligand-Free Conditions [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of unsymmetrical sulfides using ethyl potassium xanthogenate and recyclable copper catalyst under ligand-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A Novel Method for the Direct Synthesis of Symmetrical and Unsymmetrical Sulfides and Disulfides from Aryl Halides and Ethyl Potassium Xanthogenate [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Application of Potassium Ethylxanthate (PEX) in Mineral Froth Flotation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ethylxanthate (B89882) (PEX), an organosulfur compound with the chemical formula CH₃CH₂OCS₂K, is a widely utilized collector in the froth flotation process for the selective separation of sulfide (B99878) minerals.[1][2] Its primary function is to adsorb onto the surface of valuable mineral particles, rendering them hydrophobic (water-repellent).[2][3] This induced hydrophobicity allows the mineral particles to attach to air bubbles and rise to the surface, forming a froth that can be collected, thereby separating them from the hydrophilic gangue minerals.[1] PEX is particularly effective for the flotation of copper, lead, and zinc sulfide ores.[2] The efficiency of the flotation process is influenced by several critical parameters, including PEX dosage, pulp pH, and conditioning time.

Data Presentation

The following tables summarize quantitative data on the use of potassium ethylxanthate in the flotation of various sulfide minerals.

Table 1: Effect of Potassium Ethylxanthate (PEX) Dosage on Mineral Recovery and Grade

| Mineral Ore | PEX Dosage (g/t) | Mineral Recovery (%) | Concentrate Grade (%) | Reference |

| Lead (Galena) | 17 | Promising Results | - | [4] |

| Lead (Galena) | 45 | 42.5 | - | [5] |

| Lead (Galena) | 55 | 46.5 | - | [5] |

| Lead (Galena) | 65 | 36.0 | - | [5] |

| Lead (Galena) | 75 | 32.3 | - | [5] |

| Lead-Zinc Ore (Lead Circuit) | 45 | - | - | [5] |

| Copper-Gold Sulfide | >40 | >90 (Copper) | - | [6] |

| Copper Sulfide | 10 (as part of ternary collector) | 87.73 | 20.08 | [7] |

Table 2: Influence of pH on Mineral Flotation with Potassium Ethylxanthate (PEX)

| Mineral Ore | pH | Mineral Recovery (%) | Concentrate Grade (%) | Observations | Reference |

| Pyrite | 3-6 | Good | - | Highest recovery around pH 4.[8] | [8] |

| Pyrite | <3 | Decreased | - | Rapid decomposition of xanthate.[8] | [8] |

| Pyrite | >10 | Decreased | - | Formation of iron hydroxides.[8] | [8] |

| Lead-Zinc Ore (Lead Circuit) | 7.7-7.8 | - | - | Optimal for galena flotation.[5] | [5] |

| Lead-Zinc Ore (Zinc Circuit) | 10.5 | Higher Zinc Recovery | Slight Loss | - | [9] |

| Lead-Zinc Ore (Zinc Circuit) | 11.5 | Sharp Decline | Sharp Decline | - | [9] |

| Copper Sulfide | 9-11 | - | - | General range for selective flotation.[10] | [10] |

| Chalcopyrite | 3-12 | Complete Flotation | - | With ethyl xanthate.[11] | [11] |

Experimental Protocols

General Laboratory Froth Flotation Protocol for Sulfide Ores using Potassium Ethylxanthate

This protocol outlines a standard laboratory procedure for the froth flotation of sulfide minerals using PEX as a collector.

1. Ore Preparation:

-

Crush the ore sample to a particle size of approximately -1.68 mm using a jaw and roll crusher.[9]

-

Grind the crushed ore in a ball mill to achieve a target particle size, typically 80% passing a 75 µm sieve.[12]

2. Pulp Preparation:

-

Prepare a pulp by mixing a specific weight of the ground ore (e.g., 0.5 kg) with a known volume of water in a laboratory flotation cell (e.g., Wemco Fagergren type) to achieve the desired pulp density.[9][12]

3. Reagent Conditioning:

-

pH Adjustment: Adjust the pulp pH to the desired level using reagents such as lime (CaO) or sodium carbonate (Na₂CO₃).[9][10] Allow for a conditioning time of several minutes to ensure a stable pH.

-

Depressant/Activator Addition (if necessary):

-

For differential flotation of lead-zinc ores, a depressant like zinc sulphate can be added to depress sphalerite during lead flotation.[5]

-

For the subsequent flotation of sphalerite, an activator such as copper sulfate (B86663) is typically added.[9]

-

Allow for a conditioning period after each addition.

-

-

Collector Addition: Prepare a fresh solution of potassium ethylxanthate. Add the desired dosage of the PEX solution to the pulp and condition for a set period (e.g., 3-5 minutes) to allow for adsorption onto the mineral surfaces.[5][12]

-

Frother Addition: Add a frother, such as methyl isobutyl carbinol (MIBC) or cresylic acid, to the pulp and condition for a shorter period (e.g., 1-2 minutes) to create a stable froth.[9][13]

4. Flotation:

-

Introduce air into the flotation cell to generate bubbles.

-

Collect the mineral-laden froth from the surface for a predetermined time.[12]

-

The collected froth constitutes the concentrate, while the remaining pulp is the tailings.

5. Analysis:

-

Filter, dry, and weigh the concentrate and tailings samples.

-

Analyze the samples for their elemental content (e.g., Cu, Pb, Zn) to determine the mineral recovery and concentrate grade.[12]

Mandatory Visualization

Mechanism of Potassium Ethylxanthate Adsorption on a Sulfide Mineral Surface

Caption: Mechanism of PEX action on a sulfide mineral.

Experimental Workflow for Laboratory Froth Flotation

Caption: Standard laboratory froth flotation workflow.

Logical Relationships of Key Flotation Parameters

Caption: Interrelationship of key flotation parameters.

References

- 1. The function of potassium ethyl xanthate in froth floatation process is to make the ore [allen.in]

- 2. nbinno.com [nbinno.com]

- 3. saimm.co.za [saimm.co.za]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. scielo.org.za [scielo.org.za]

- 6. Copper Gold Sulfide Ore - Flotation & Cyanidation Tests - 911Metallurgist [911metallurgist.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. prominetech.com [prominetech.com]

- 11. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 12. benchchem.com [benchchem.com]

- 13. pjsir.org [pjsir.org]

Application of Potassium Ethylxanthate in Selective Sulfide Ore Separation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Potassium Ethylxanthate (KEX) as a collector in the selective froth flotation of sulfide (B99878) ores. The information is intended to guide laboratory-scale research and process development for the separation of valuable minerals such as chalcopyrite (CuFeS₂), galena (PbS), and sphalerite (ZnS) from gangue minerals, primarily pyrite (B73398) (FeS₂).

Introduction

Potassium Ethylxanthate (KEX) is a widely used and effective collector in the froth flotation of sulfide minerals.[1][2] Its primary function is to selectively adsorb onto the surface of sulfide minerals, rendering them hydrophobic.[2] This induced hydrophobicity allows the mineral particles to attach to air bubbles and be carried to the surface of the flotation pulp, where they are collected as a concentrate. The efficiency of KEX is influenced by various factors including its concentration, the pulp pH, and the presence of other reagents such as activators and depressants.[3][4][5]

Mechanism of Action

The selective action of KEX is based on its chemical interaction with the mineral surfaces. The xanthate molecule consists of a polar head group, which interacts with the metal ions on the sulfide mineral surface, and a non-polar hydrocarbon tail, which extends outwards, creating a hydrophobic layer. This process is a form of chemisorption. The stability of the resulting metal-xanthate compound on the mineral surface dictates the effectiveness of the flotation.

Experimental Protocols

The following are generalized laboratory protocols for the selective flotation of common sulfide ore pairings using KEX. It is crucial to note that optimal conditions can vary significantly depending on the specific ore mineralogy and should be determined through systematic experimental work.

General Laboratory Flotation Procedure

A standard laboratory flotation test is conducted using a mechanical flotation cell.

Equipment and Reagents:

-

Laboratory flotation machine (e.g., Denver D12, XFG) with a flotation cell (e.g., 1.5 to 8.0 L capacity)[6]

-

pH meter

-

Grinding mill (e.g., rod mill, ball mill)

-

Drying oven

-

Analytical balance

-

Potassium Ethylxanthate (KEX) solution (typically 0.1-1.0% w/v)

-

Frother (e.g., Methyl Isobutyl Carbinol - MIBC, Pine Oil)[3][5]

-

pH modifiers (e.g., Lime (Ca(OH)₂), Sodium Carbonate (Na₂CO₃), Sulfuric Acid (H₂SO₄))[5]

-

Depressants (e.g., Sodium Cyanide (NaCN), Zinc Sulfate (ZnSO₄), Lime)[3][5]

-

Deionized water

Procedure:

-